molecular formula C19H21N3S B1669373 Cyamemazine CAS No. 3546-03-0

Cyamemazine

Cat. No. B1669373
CAS RN: 3546-03-0
M. Wt: 323.5 g/mol
InChI Key: SLFGIOIONGJGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyamemazine, also known as cyamepromazine, is a typical antipsychotic drug of the phenothiazine class . It was introduced by Theraplix in France in 1972 and later in Portugal . It is primarily used in the treatment of schizophrenia and psychosis-associated anxiety . Cyamemazine behaves like an atypical antipsychotic due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A) .


Synthesis Analysis

A novel approach is presented for the synthesis of cyamemazine maleate and N-desmethyl cyamemazine maleate using a 10-(amino-2-methylpropyl)phenothiazine derivative . This method was successfully applied to the synthesis of [2H6] cyamemazine maleate and -desmethyl-[2H3]cyamemazine maleate .


Molecular Structure Analysis

The molecular formula of Cyamemazine is C19H21N3S . The IUPAC name is 10-(3-dimethylamino-2-methyl-propyl)phenothiazine-2-carbonitrile . The molecular weight is 323.455 g/mol .


Chemical Reactions Analysis

Cyamemazine is a neuroleptic agent that contains the phenothiazine chromophore . It is often used as an anxiolytic . Cyamemazine is a potent antagonist of 5-HT2C and 5-HT3 receptors with antipsychotic and anxiolytic properties .


Physical And Chemical Properties Analysis

Cyamemazine is a small molecule . The average weight is 323.455 and the monoisotopic weight is 323.145618377 . The chemical formula is C19H21N3S .

Scientific Research Applications

  • Benzodiazepine Withdrawal Treatment Cyamemazine, an anxiolytic antipsychotic, has shown effectiveness as a substitute drug to facilitate benzodiazepine withdrawal. A study comparing cyamemazine with bromazepam in treating benzodiazepine withdrawal syndrome found no significant differences in the extent or incidence of rebound anxiety between the two drugs. Cyamemazine was comparable to bromazepam in ensuring successful benzodiazepine withdrawal and in controlling acute withdrawal syndrome (Lemoine et al., 2006).

  • Cardiac Safety Profile Cyamemazine's effects on cardiac ion channels and its safety were investigated. The research demonstrated that cyamemazine did not significantly modify the QT interval in anesthetized guinea pigs, indicating a favorable cardiac safety profile. This finding is consistent with the drug's extensive therapeutic use over 30 years without major cardiac concerns (Crumb et al., 2006).

  • Role in Anxiety Management Cyamemazine's role in managing anxiety, particularly in the context of benzodiazepine withdrawal, has been explored. Its potent antagonistic action on serotonin 5-HT2A receptors, which is prevalent in the frontal cortex, may underlie its anxiolytic mechanisms. This antagonistic activity at the cortical level is posited to contribute to its efficacy in treating anxiety associated with benzodiazepine withdrawal (Benyamina et al., 2012).

  • Receptor Affinity and Anxiolytic Properties Cyamemazine's affinity for various neurotransmitter receptors, particularly serotonin and dopamine receptor subtypes, has been analyzed. This receptor profile, including high affinity for h5-HT2A, h5-HT2C, and h5-HT7 receptors, is consistent with its low propensity to cause extrapyramidal adverse reactions and supports its anxiolytic activity (Hameg et al., 2003).

  • Anxiolytic Properties and Serotonin Receptor Antagonism Research has highlighted cyamemazine's anxiolytic properties, particularly due to its antagonistic actions on 5-HT3- and 5-HT2C-receptors. This dual antagonism compares well with reference compounds and is considered a key factor in its therapeutic actions for anxiety disorders (Álvarez-Guerra et al., 2000).

  • Alcohol Withdrawal Syndrome Cyamemazine has been investigated for its efficacy and tolerability in treating alcohol-dependent patients undergoing alcohol withdrawal, in comparison with diazepam. This study indicates its potential role in managing alcohol withdrawal symptoms (Favre et al., 2005).

  • Role in Alcohol Dependence and Withdrawal The effect of cyamemazine on alcohol consumption in rats and its influence during ethanol withdrawal in mice has been studied. This research suggests that cyamemazine might reduce alcohol consumption and alleviate withdrawal symptoms, possibly through its antagonistic effects on dopamine D2 receptors and 5-HT3 receptors (Naassila et al., 1998).

Safety And Hazards

Cyamemazine is used to treat severe depression, schizophrenia, and bipolar disorder . It is a potent antagonist of 5-HT2C and 5-HT3 receptors with antipsychotic and anxiolytic properties .

properties

IUPAC Name

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFGIOIONGJGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863190
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyamemazine

CAS RN

3546-03-0
Record name 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyamemazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyamemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyamemazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYAMEMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

204-205
Record name Cyamemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyamemazine
Reactant of Route 2
Reactant of Route 2
Cyamemazine
Reactant of Route 3
Reactant of Route 3
Cyamemazine
Reactant of Route 4
Reactant of Route 4
Cyamemazine
Reactant of Route 5
Reactant of Route 5
Cyamemazine
Reactant of Route 6
Cyamemazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.